1-Iodopropane-d7

Description

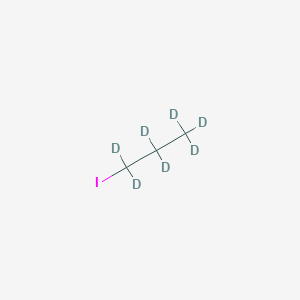

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptadeuterio-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWOIHVRPOBWPI-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480512 | |

| Record name | iodopropane-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59012-23-6 | |

| Record name | iodopropane-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodopropane-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Iodopropane-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 1-Iodopropane-d7 (also known as propyl-d7 iodide). This deuterated analog of 1-iodopropane (B42940) is a valuable tool in various scientific disciplines, particularly in mechanistic studies, quantitative analysis, and proteomics research.

Core Chemical Properties

This compound shares similar physical characteristics with its non-deuterated counterpart, 1-iodopropane, but with a higher molecular weight due to the presence of seven deuterium (B1214612) atoms. This isotopic labeling is the basis for its utility in a range of sophisticated analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₃D₇I | [1] |

| Molecular Weight | 177.04 g/mol | [1] |

| CAS Number | 59012-23-6 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 101-102 °C (lit.) | [3] |

| Melting Point | -101 °C (lit.) | |

| Density | 1.820 g/mL at 25 °C | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% (CP) |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a common laboratory-scale approach involves the deuteration of a suitable precursor followed by iodination. A generalized method is described below.

Illustrative Synthesis Workflow

A plausible synthetic route starts from a fully deuterated propanol, such as 1-propanol-d8. The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate, before substitution with iodide.

Caption: Generalized synthesis of this compound.

Experimental Protocol: General Synthesis of a Deuterated Alkyl Halide

The following is a generalized protocol for the synthesis of a deuterated alkyl halide from a deuterated alcohol, which can be adapted for this compound.

-

Tosylation of the Deuterated Alcohol:

-

The deuterated alcohol (e.g., 1-propanol-d8) is dissolved in a suitable solvent like pyridine or dichloromethane.

-

The solution is cooled in an ice bath.

-

Tosyl chloride is added portion-wise while maintaining the low temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed sequentially with dilute acid (to remove pyridine), water, and brine.

-

After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure to yield the crude deuterated alkyl tosylate.

-

-

Finkelstein Reaction for Iodination:

-

The crude deuterated alkyl tosylate is dissolved in acetone.

-

An excess of sodium iodide is added to the solution.

-

The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

After cooling, the precipitated sodium tosylate is filtered off.

-

The acetone is removed by distillation.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to give crude this compound.

-

Purification

Purification of the crude product is typically achieved by fractional distillation to remove any remaining starting materials, byproducts, or solvent. The purity can be assessed by gas chromatography (GC). For removing small amounts of organic oxygenated impurities like ethers, adsorption onto silica (B1680970) gel can be an effective method.

Spectroscopic Properties

The primary analytical value of this compound lies in the distinct spectroscopic signals that arise from the deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated compound like this compound, the proton NMR spectrum will be devoid of signals from the propyl chain. Any observed signals would be due to impurities or incomplete deuteration. For comparison, the ¹H NMR spectrum of non-deuterated 1-iodopropane shows three distinct signals corresponding to the three different proton environments (CH₃, -CH₂-, and -CH₂I).

-

¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for the three carbon atoms, but the coupling patterns will be different due to the presence of deuterium instead of hydrogen. The signals will appear as multiplets due to C-D coupling. The chemical shifts will be similar to those of 1-iodopropane, which are approximately 9.2 ppm (C-I), 26.9 ppm (-CH₂-), and 15.3 ppm (CH₃).

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 177. The fragmentation pattern will be influenced by the stronger C-D bonds compared to C-H bonds. The base peak in the mass spectrum of 1-iodopropane is typically at m/z 43, corresponding to the propyl cation [C₃H₇]⁺, formed by the loss of the iodine atom. For this compound, the corresponding fragment would be the heptadeuterated propyl cation [C₃D₇]⁺ at m/z 50.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in 1-iodopropane. The C-H stretching vibrations in alkanes typically appear in the range of 2850–2960 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to be shifted to approximately 2100-2200 cm⁻¹. The C-I stretching vibration is expected in the range of 500-600 cm⁻¹.

Applications in Research and Development

Internal Standard for Quantitative Analysis

Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry, including GC-MS and LC-MS. This compound can serve as an excellent internal standard for the analysis of 1-iodopropane or other related volatile organic compounds.

General Protocol for Use as an Internal Standard in GC-MS:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Working standard solutions are then prepared by diluting the stock solution to a known concentration.

-

Sample Preparation: A known volume of the internal standard working solution is added to each sample, calibration standard, and quality control sample.

-

Extraction (if necessary): The samples are extracted using an appropriate method, such as liquid-liquid extraction or solid-phase extraction (SPE).

-

GC-MS Analysis: An aliquot of the prepared sample is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.

-

Quantification: The concentration of the analyte is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Caption: Workflow for using this compound as an internal standard.

Proteomics Research

In quantitative proteomics, stable isotope labeling is a key technique for comparing protein abundance between different samples. Alkylating agents are used to tag specific amino acid residues, and their isotopically labeled counterparts allow for relative quantification. While more complex isobaric tags like TMT and iTRAQ are common, simpler alkylating agents can also be used. This compound could potentially be used to alkylate cysteine residues in proteins, although this is not a standard application. The general workflow for isobaric labeling is as follows:

Caption: General workflow for quantitative proteomics using isobaric labeling.

Kinetic Isotope Effect (KIE) Studies

The difference in bond strength between C-H and C-D bonds leads to different reaction rates, a phenomenon known as the kinetic isotope effect (KIE). By comparing the reaction rate of 1-iodopropane with that of this compound, researchers can gain insights into the reaction mechanism, particularly whether a C-H/C-D bond is broken in the rate-determining step.

General Protocol for a KIE Study:

-

Reaction Setup: Two parallel reactions are set up under identical conditions. One reaction uses 1-iodopropane as the substrate, and the other uses this compound.

-

Reaction Monitoring: The progress of each reaction is monitored over time by measuring the concentration of the reactant or product using techniques like GC, HPLC, or NMR spectroscopy.

-

Rate Constant Calculation: The rate constant for each reaction (kH for 1-iodopropane and kD for this compound) is determined from the kinetic data.

-

KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

A primary KIE (typically > 2) suggests that the C-H/C-D bond is broken in the rate-determining step. A secondary KIE (close to 1) indicates that the bond is not broken but is in a position that influences the transition state.

Caption: Logical flow for interpreting kinetic isotope effects.

Safety Information

This compound is a flammable liquid and is toxic if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry and drug development. Its well-defined chemical and physical properties, combined with the unique spectroscopic signature imparted by deuterium labeling, make it an excellent internal standard for quantitative analysis and a powerful probe for elucidating reaction mechanisms through kinetic isotope effect studies. While its direct application in proteomics is less common than more sophisticated reagents, the principles of isotopic labeling it embodies are fundamental to the field. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Synthesis and Preparation of 1-Iodopropane-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of 1-Iodopropane-d7 (CD₃CD₂CD₂I), a deuterated analog of 1-iodopropane. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical reactions. This document provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and relevant analytical data.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below, with data compiled from various chemical suppliers and databases.[1]

| Property | Value |

| Chemical Formula | C₃D₇I |

| Molecular Weight | 177.04 g/mol |

| CAS Number | 59012-23-6[1] |

| Density | 1.820 g/mL at 25 °C |

| Boiling Point | 101-102 °C |

| Melting Point | -101 °C |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥99% (CP) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, starting from a deuterated propanol (B110389) precursor. The most common and effective method involves the iodination of 1-Propanol-d8 (CD₃CD₂CD₂OD) using a phosphine-based iodinating agent, such as the reagent generated in situ from triphenylphosphine (B44618) and iodine. This method is analogous to the well-established procedure for the synthesis of non-deuterated alkyl iodides.

Reaction Scheme

The overall chemical transformation is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

-

1-Propanol-d8 (CD₃CD₂CD₂OD)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with triphenylphosphine and anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Iodine: The flask is cooled in an ice bath, and iodine is added portion-wise to the stirred solution. The mixture is stirred until the iodine has completely dissolved, resulting in a dark-colored solution.

-

Addition of Deuterated Alcohol: A solution of 1-Propanol-d8 in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water. The organic layer is separated and washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Analytical Data

The successful synthesis of this compound is confirmed by spectroscopic analysis. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Results |

| ¹H NMR | The absence of signals in the proton NMR spectrum confirms the high isotopic purity of the deuterated compound. Residual proton signals, if present, would appear as multiplets at approximately 3.18 ppm (α-methylene), 1.85 ppm (β-methylene), and 1.02 ppm (γ-methyl) in the non-deuterated analogue. |

| ²H NMR | The deuterium (B1214612) NMR spectrum will show signals corresponding to the deuterium atoms at the α, β, and γ positions, confirming the location of the isotopic labels. |

| ¹³C NMR | The carbon-13 NMR spectrum will show characteristic signals for the three carbon atoms, with the C-D coupling patterns confirming deuteration. Expected chemical shifts are approximately 10.5 ppm (C-I), 26.9 ppm (central carbon), and 15.8 ppm (terminal methyl). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 177, corresponding to the mass of C₃D₇I. The fragmentation pattern will also be indicative of the deuterated structure. |

Applications

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are very similar to the non-deuterated analyte, allowing for accurate correction of variations during sample preparation and analysis. It also finds application in proteomics research.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and preparation of this compound. The detailed experimental protocol and analytical data serve as a valuable resource for researchers and scientists in various fields who require this deuterated compound for their studies. The use of this compound as an internal standard is crucial for achieving high accuracy and precision in quantitative mass spectrometry, a cornerstone of modern drug development and scientific research.

References

1-Iodopropane-d7 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Iodopropane-d7, a deuterated internal standard crucial for enhancing the accuracy and reliability of quantitative analytical methods. This document details its chemical and physical properties, outlines a plausible synthesis protocol, and provides a general experimental procedure for its application in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Core Compound Information

This compound is the deuterated isotopologue of 1-iodopropane, where all seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, as it is chemically almost identical to the non-labeled analyte but can be distinguished by its mass in a mass spectrometer.

Molecular Formula: C₃D₇I[3]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for method development, safety considerations, and accurate preparation of standards.

| Property | Value | Source(s) |

| Molecular Weight | 177.04 g/mol | [1][3] |

| Exact Mass | 177.00319 Da | |

| Purity | ≥98% or ≥99% (CP) | |

| Isotopic Purity | ≥98 atom % D | |

| Boiling Point | 101-102 °C (lit.) | |

| Melting Point | -101 °C (lit.) | |

| Density | 1.820 g/mL at 25 °C | |

| Flash Point | 44 °C (111.2 °F) - closed cup |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the readily available deuterated precursor, 1-propanol-d8 (B1357198). The following is a generalized protocol based on standard organic chemistry transformations.

Step 1: Synthesis of 1-Propanol-d8 (if not commercially available)

Deuterated 1-propanol (B7761284) can be synthesized via the reduction of a suitable carboxylic acid derivative, such as propanoyl chloride or propanoic acid, with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum deuteride in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

Addition of Acyl Chloride: A solution of propanoyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete reduction of the acid chloride.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the precipitation of aluminum salts.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation. The crude 1-propanol-d8 is then purified by fractional distillation.

Step 2: Conversion of 1-Propanol-d8 to this compound

The conversion of the deuterated alcohol to the corresponding iodide can be achieved using various iodinating agents. A common and effective method is the Appel reaction, which uses triphenylphosphine (B44618) and iodine.

-

Reaction Setup: To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) in a round-bottom flask under an inert atmosphere, iodine is added portion-wise with stirring. The mixture is stirred until a homogenous solution of the triphenylphosphine-iodine adduct is formed.

-

Addition of Alcohol: A solution of 1-propanol-d8 in the same anhydrous solvent is then added dropwise to the reaction mixture.

-

Reaction and Work-up: The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation to yield the final product.

Application as an Internal Standard in Quantitative Analysis (LC-MS/GC-MS)

This compound is widely used as an internal standard in quantitative analytical methods to correct for variations during sample preparation and analysis. The following is a generalized protocol for its use.

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Prepare a separate stock solution of the non-labeled analyte (1-iodopropane) at a known concentration.

-

Preparation of Calibration Standards: Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank matrix (a sample matrix that does not contain the analyte of interest) to achieve a range of concentrations that bracket the expected concentration in the unknown samples. To each calibration standard, add a fixed volume of the this compound internal standard stock solution.

-

Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

-

Sample Preparation: To each unknown sample, add the same fixed volume of the this compound internal standard stock solution that was added to the calibration standards. Process the samples (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) as required by the specific analytical method.

-

LC-MS/GC-MS Analysis: Analyze the prepared calibration standards, QC samples, and unknown samples using an appropriate LC-MS or GC-MS method. The mass spectrometer should be operated in a mode that allows for the selective detection of both the analyte and the deuterated internal standard (e.g., selected ion monitoring (SIM) or multiple reaction monitoring (MRM)).

-

Data Analysis: For each injection, determine the peak area of the analyte and the internal standard. Calculate the response ratio (analyte peak area / internal standard peak area). Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured response ratios.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Plausible synthetic pathway for this compound.

References

Structural Elucidation of Deuterated 1-Iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information of deuterated 1-iodopropane (B42940) (1-iodopropane-d7), a vital tool in various scientific and pharmaceutical research applications. This document details the molecular geometry, spectroscopic properties, and relevant experimental protocols, presenting quantitative data in a clear and accessible format.

Molecular Structure and Properties

Deuterated 1-iodopropane, with the chemical formula CD₃CD₂CD₂I, is a saturated haloalkane where all seven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution imparts unique properties to the molecule, making it a valuable tracer in mass spectrometry-based proteomics research and a useful component in various spectroscopic studies.[1]

General Properties

A summary of the general physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃D₇I | [1][2] |

| Molecular Weight | 177.04 g/mol | [1][2] |

| CAS Number | 59012-23-6 | |

| Appearance | Colorless liquid | |

| Boiling Point | 101-102 °C (for non-deuterated) | |

| Melting Point | -101 °C (for non-deuterated) | |

| Density | 1.820 g/mL at 25 °C | |

| Isotopic Purity | ≥98 atom % D |

Molecular Geometry

Microwave spectroscopy is a powerful technique for obtaining accurate rotational constants, which in turn can be used to determine molecular geometry with high precision.

Table 2: Structural Parameters of 1-Iodopropane (Approximation for this compound)

| Parameter | Value | Method |

| Rotational Constants | Awaited from specific literature | Microwave Spectroscopy |

| C-I Bond Length | Awaited from specific literature | Microwave Spectroscopy |

| C-C Bond Lengths | Awaited from specific literature | Microwave Spectroscopy |

| C-D Bond Lengths | Awaited from specific literature | Microwave Spectroscopy |

| Bond Angles | Awaited from specific literature | Microwave Spectroscopy |

(Note: This table will be populated with specific values upon successful retrieval from dedicated microwave spectroscopy studies of 1-iodopropane.)

Spectroscopic Data

The introduction of deuterium atoms significantly alters the vibrational and nuclear magnetic resonance spectra of 1-iodopropane, providing unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a key technique for confirming the incorporation and position of deuterium in a molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.

Table 3: Predicted ²H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CD₃ | ~1.0 | Triplet |

| CD₂ (adjacent to CD₃) | ~1.8 | Sextet |

| CD₂ (adjacent to I) | ~3.2 | Triplet |

(Note: These are predicted values based on the ¹H NMR spectrum of 1-iodopropane. Actual experimental values may vary slightly.)

Vibrational Spectroscopy (Infrared and Raman)

The vibrational frequencies of chemical bonds are sensitive to the masses of the constituent atoms. The replacement of hydrogen with deuterium leads to a significant shift of the C-H stretching and bending vibrations to lower wavenumbers (the "C-D region").

Table 4: Characteristic Infrared (IR) and Raman Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) - 1-Iodopropane (C-H) | Predicted Wavenumber (cm⁻¹) - this compound (C-D) |

| C-H Stretch | 2850–3000 | 2072–2219 |

| C-H Bend/Scissoring | 1450–1470 | ~1050-1100 |

| C-I Stretch | ~500-600 | ~500-600 |

The C-D stretching vibrations typically appear in a region of the infrared spectrum that is free from other fundamental vibrations, making them easily identifiable.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the iodination of commercially available 1-propanol-d8 (B1357198). This can be achieved using various iodinating agents. A well-established method involves the use of iodine and a reducing agent like triphenylphosphine (B44618), a variation of the Appel reaction.

Protocol: Synthesis of this compound from 1-Propanol-d8

-

Materials:

-

1-Propanol-d8 (CD₃CD₂CD₂OD)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will turn dark brown.

-

Add 1-propanol-d8 (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Synthesis Workflow

Caption: Synthesis of this compound from 1-propanol-d8.

²H NMR Spectroscopy

Protocol: Acquisition of a ²H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable non-deuterated solvent (e.g., CHCl₃ or acetone). The use of a protonated solvent is crucial to avoid a large solvent signal that would overwhelm the analyte signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

Tune the probe to the deuterium frequency.

-

-

Acquisition Parameters:

-

Acquire the spectrum unlocked, as there is no deuterated solvent to provide a lock signal.

-

Shim the magnetic field on the proton signal of the solvent.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the deuterium nucleus is less sensitive than the proton.

-

The chemical shift can be referenced to the natural abundance deuterium signal of the solvent.

-

Infrared (IR) Spectroscopy

Protocol: Acquisition of an FT-IR Spectrum

-

Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample holder or clean salt plates.

-

-

Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Applications in Research and Development

The primary application of deuterated 1-iodopropane is as an isotopic labeling agent in mass spectrometry-based quantitative proteomics. In a typical workflow, different cell populations (e.g., control vs. treated) are cultured and their proteins are extracted. The proteins from each population are then alkylated with either the light (non-deuterated) or heavy (deuterated) version of an alkylating agent, such as iodoacetamide, which can be synthesized using 1-iodopropane. The samples are then combined, digested into peptides, and analyzed by LC-MS/MS. The mass difference between the light and heavy labeled peptides allows for the relative quantification of protein abundance between the two samples.

Isotopic Labeling Workflow in Proteomics

References

In-Depth Technical Guide: Isotopic Purity and Enrichment of 1-Iodopropane-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 1-Iodopropane-d7 (Propyl-d7 iodide), a crucial deuterated building block in synthetic chemistry and drug development. This document outlines the synthesis, analytical methodologies for purity determination, and presents available data on its isotopic composition.

Introduction to this compound

This compound is a saturated alkyl halide in which all seven hydrogen atoms have been substituted with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific applications, including:

-

Tracer Studies: Its distinct mass allows it to be used as a tracer in metabolic and pharmacokinetic studies.

-

Internal Standards: It serves as an excellent internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Mechanistic Studies: Deuterium labeling can help elucidate reaction mechanisms by probing the kinetic isotope effect.

Isotopic Purity and Enrichment Data

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that contain the desired number of deuterium atoms. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. For this compound, a high level of isotopic purity is essential for its applications to avoid interference from partially deuterated or non-deuterated species.

While detailed batch-specific isotopic distribution data is typically found on a Certificate of Analysis (CoA), general specifications from major suppliers provide a strong indication of the expected purity.

Table 1: Summary of Isotopic Purity and Chemical Properties for this compound

| Parameter | Value | Source(s) |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥99% (CP) | [2] |

| CAS Number | 59012-23-6 | [2][3] |

| Molecular Formula | C₃D₇I | |

| Molecular Weight | 177.04 g/mol | |

| Density | 1.820 g/mL at 25 °C | |

| Boiling Point | 101-102 °C | |

| Melting Point | -101 °C |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the iodination of the corresponding deuterated alcohol, 1-Propanol-d8, using a phosphorus-based iodinating agent. This is analogous to the synthesis of 2-Iodopropane-d7 from 2-Propanol-d8.

Reaction:

CD₃CD₂CD₂OD + PI₃ → CD₃CD₂CD₂I

Materials:

-

1-Propanol-d8

-

Iodine (I₂)

-

Red Phosphorus (P)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, condenser, dropping funnel, heating mantle, distillation apparatus

Procedure:

-

Apparatus Setup: A dry round-bottom flask is equipped with a reflux condenser and a dropping funnel. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Preparation: Red phosphorus and iodine are cautiously added to the reaction flask containing anhydrous diethyl ether. The mixture is stirred to form phosphorus triiodide (PI₃) in situ.

-

Addition of Alcohol: 1-Propanol-d8 is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of PI₃ at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, the reaction mixture is gently refluxed for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Workup: The reaction mixture is cooled, and the excess phosphorus is filtered off. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation to yield the final product.

Caption: Synthesis and purification workflow for this compound.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary technique for determining the isotopic purity of deuterated compounds. Time-of-Flight (TOF) or Orbitrap mass analyzers are preferred for their ability to resolve the isotopic peaks.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). An appropriate internal standard may be added for quantitative analysis.

-

Chromatographic Separation: The sample is injected into an LC or GC system to separate the this compound from any chemical impurities.

-

Mass Spectrometry Analysis: The eluent from the chromatograph is introduced into the high-resolution mass spectrometer. The instrument is operated in full scan mode to detect the molecular ion cluster.

-

Data Acquisition: The mass spectrum will show a series of peaks corresponding to the different isotopologues (d7, d6, d5, etc.). For this compound, the expected molecular ion [M]⁺ has an m/z of approximately 177.04. The less-deuterated species will appear at lower m/z values (e.g., d6 at ~176.03, d5 at ~175.02, etc.).

-

Data Analysis:

-

The peak area or intensity for each isotopologue is integrated.

-

The natural isotopic abundance of ¹³C is corrected for.

-

The relative abundance of each deuterated species is calculated to determine the isotopic distribution.

-

The atom % D is calculated as the weighted average of the deuterium content across all observed species.

-

Caption: Workflow for determining isotopic purity using LC-HRMS.

Determination of Isotopic Purity by NMR Spectroscopy

NMR spectroscopy is another powerful tool for assessing isotopic purity. While ¹H NMR can be used to quantify residual protons, ²H (Deuterium) NMR can directly measure the signals from the deuterium atoms.

Methodology (¹H NMR):

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent that does not contain the analyte's residual proton signals (e.g., CDCl₃). A known amount of a high-purity, non-deuterated internal standard is added.

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Long relaxation delays are used to ensure accurate integration.

-

Data Analysis: The integrals of the residual proton signals in the this compound are compared to the integral of the known standard. This allows for the calculation of the amount of non-deuterated and partially deuterated species, and thus the overall isotopic enrichment.

Methodology (²H NMR):

-

Sample Preparation: The sample is dissolved in a suitable non-deuterated solvent.

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Data Analysis: The spectrum will show signals corresponding to the different deuterium environments in the molecule. The presence of any unexpected signals could indicate isotopic scrambling or impurities. The relative integrals of the signals can confirm the distribution of deuterium across the molecule.

Conclusion

This compound is a high-purity deuterated reagent essential for various advanced research applications. Commercially available products typically feature an isotopic purity of ≥98 atom % D. The synthesis is reliably achieved through the iodination of 1-Propanol-d8. The rigorous quality control of its isotopic composition is performed using sophisticated analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, ensuring its suitability for sensitive experimental work. For specific applications, researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for precise isotopic distribution data.

References

A Technical Guide to 1-Iodopropane-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key specifications, and applications of 1-Iodopropane-d7. This deuterated alkyl halide is a valuable tool in various research fields, particularly in analytical chemistry and drug development, where it serves as a high-purity internal standard and a tracer for metabolic studies.

Commercial Suppliers and Product Specifications

This compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The products are typically offered with high isotopic and chemical purity, and some formulations include a copper stabilizer to enhance stability. Below is a comparative summary of the product specifications from leading suppliers.

| Supplier | Product Number | CAS Number | Molecular Formula | Isotopic Purity (atom % D) | Chemical Purity (%) | Stabilizer |

| Sigma-Aldrich (MilliporeSigma) | 614734 | 59012-23-6 | CD₃CD₂CD₂I | ≥98 | ≥99 (CP) | Copper |

| MedChemExpress | HY-W250096S | 59012-23-6 | C₃D₇I | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-268131 | 59012-23-6 | C₃D₇I | ≥98 | Not specified | Not specified |

| Pharmaffiliates | PA PST 008835 | 59012-23-6 | C₃D₇I | Not specified | Not specified | Copper |

| BOC Sciences | 107-08-4-d7 | 59012-23-6 | C₃D₇I | Not specified | ≥99 (CP) | Not specified |

Note: "CP" denotes chemically pure. Isotopic and chemical purity levels should be confirmed by consulting the supplier's Certificate of Analysis for a specific lot.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 177.04 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 101-102 °C |

| Melting Point | -101 °C |

| Density | 1.820 g/mL at 25 °C |

Core Applications in Research

The primary applications of this compound in a research setting are centered on its isotopic stability and chemical properties.

Internal Standard for Quantitative Analysis

Deuterated compounds are ideal internal standards for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantages of using a deuterated internal standard like this compound include:

-

Similar Chemical and Physical Properties: It behaves almost identically to its non-deuterated analog (1-Iodopropane) during sample preparation (e.g., extraction, derivatization) and chromatographic separation. This ensures that any sample loss or variation affects both the analyte and the internal standard equally.

-

Distinct Mass Spectrometric Signal: The mass difference of 7 atomic mass units (M+7) allows for clear differentiation from the non-deuterated analyte in the mass spectrometer, preventing signal overlap while ensuring co-elution.

-

Improved Accuracy and Precision: By correcting for variations in sample injection volume, instrument response, and matrix effects, the use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative analyses.

Tracers in Pharmacokinetic and Metabolic Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial. Deuterium (B1214612) labeling is a powerful technique to study drug metabolism, absorption, distribution, and excretion (ADME). While this compound is not a drug itself, it serves as a valuable building block for synthesizing deuterated drug candidates or their metabolites. The key principle behind this application is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in:

-

Altered Metabolic Profiles: Slower metabolism at the deuterated site can lead to a longer drug half-life and potentially reduced formation of toxic metabolites.

-

Mechanistic Studies: By strategically placing deuterium atoms, researchers can elucidate metabolic pathways and identify sites of metabolic vulnerability in a molecule.

Experimental Protocol: this compound as an Internal Standard for GC-MS Analysis of Alkyl Halides

The following is a representative protocol for the use of this compound as an internal standard for the quantitative analysis of short-chain alkyl halides in a pharmaceutical ingredient by Headspace-GC-MS. This protocol is based on established methodologies for the analysis of volatile organic impurities.[2]

Materials and Reagents

-

This compound (as internal standard)

-

1-Iodopropane (as analyte)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Pharmaceutical ingredient (sample matrix)

-

20 mL headspace vials with magnetic screw caps

Preparation of Standard and Sample Solutions

-

Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol at a concentration of 20 µg/mL.

-

Analyte Stock Solution: Prepare a stock solution of 1-Iodopropane in methanol at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking deionized water with the analyte stock solution to achieve final concentrations ranging from 0.2 to 100 ng/mL. Add a fixed amount of the IS Stock solution (e.g., 10 µL of a 20 µg/mL solution) to each 10 mL calibration standard.

-

Sample Preparation: Accurately weigh 20 mg of the pharmaceutical ingredient into a 20 mL headspace vial. Add 10 mL of deionized water and 10 µL of the 20 µg/mL IS Stock solution. Seal the vial immediately.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Autosampler: Headspace autosampler (e.g., Agilent 7697A)

-

Column: Rtx-1 (60 m x 0.25 mm I.D., 1.0 µm film thickness) or equivalent

-

Headspace Parameters:

-

Oven Temperature: 80 °C

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

Incubation Time: 30 min

-

-

GC Parameters:

-

Inlet Temperature: 200 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Iodopropane: m/z 43, 170

-

This compound: m/z 48, 177

-

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of 1-Iodopropane in the pharmaceutical ingredient sample using the calibration curve and the measured peak area ratio from the sample analysis.

Visualizations

Experimental Workflow for GC-MS Analysis with Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

Caption: Principle of isotope dilution for accurate quantification.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Iodopropane-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 1-Iodopropane-d7 (CAS: 59012-23-6). The information is compiled to ensure the safe use of this compound in research and development settings.

Introduction

This compound is the deuterated form of 1-iodopropane, where seven hydrogen atoms have been replaced by deuterium. It is commonly used as a labeling reagent or standard in nuclear magnetic resonance (NMR) studies to elucidate reaction mechanisms and molecular structures.[1] While its chemical properties are similar to its non-deuterated counterpart, the same rigorous safety protocols must be observed. This compound is a flammable, toxic, and irritating substance that requires careful handling to minimize exposure and risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards include flammability, acute toxicity, and skin/eye irritation.

GHS Pictograms:

| Pictogram | Hazard Class |

| Flame (GHS02) | Flammable liquids |

| Skull and crossbones (GHS06) | Acute toxicity (inhalation) |

| Exclamation mark (GHS07) | Skin irritation, Eye irritation, Specific target organ toxicity - single exposure |

Signal Word: Danger

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. These statements cover prevention, response, storage, and disposal.

| Category | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground and bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P242 | Use non-sparking tools. | |

| P243 | Take action to prevent static discharges. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. |

| P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P370+P378 | In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide to extinguish. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403+P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior and for designing safe experimental setups.

| Property | Value |

| Molecular Formula | C₃D₇I |

| Molecular Weight | 177.04 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 101-102 °C |

| Melting Point | -101 °C |

| Density | 1.820 g/mL at 25 °C |

| Vapor Pressure | 57 hPa (43 mmHg) at 25 °C |

| Vapor Density | 5.9 (Air = 1) |

| Flash Point | 44 °C (111.2 °F) - closed cup |

| Water Solubility | 1 g/L |

| Isotopic Purity | ≥98 atom % D |

Toxicological Information

The toxicological data for this compound is limited; however, data for its non-deuterated analogue, 1-iodopropane, provides a strong basis for assessing its toxicity.

Acute Effects:

-

Inhalation: Harmful or toxic if inhaled. Causes respiratory tract irritation. Symptoms may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.

-

Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: May be harmful if swallowed.

Chronic Effects:

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.

-

Mutagenicity: No data available.

-

Teratogenicity: No data available.

Toxicity Data (for 1-Iodopropane):

| Route | Species | Dose |

| Oral LD50 | Mouse | > 1,800 mg/kg |

| Inhalation LC50 | Rat | 73 mg/L |

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound. The following sections outline the necessary precautions and procedures.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.

-

Skin Protection: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber). Wear a lab coat or flame-retardant antistatic protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Keep the container tightly closed to prevent the escape of vapors.

-

The product may be stabilized with copper.

-

It is light-sensitive and should be stored accordingly.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon oxides and hydrogen iodide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

First-Aid Measures

-

General Advice: Consult a physician and show them this safety data sheet.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Rinse your mouth with water.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Conclusion

This compound is a valuable tool in chemical research, but it poses significant health and safety risks. By understanding its hazards and adhering to the stringent handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 1-Iodopropane-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectrum of 1-iodopropane-d7. Due to the limited availability of direct spectral data for the deuterated species, this guide leverages data from its non-deuterated analog, 1-iodopropane (B42940), to infer the key spectral parameters. This document also outlines detailed experimental protocols for acquiring NMR data on deuterated compounds and presents this information in a clear, structured format for easy reference.

Introduction to this compound

This compound is an isotopically labeled form of 1-iodopropane where all seven hydrogen atoms have been substituted with deuterium (B1214612).[1] This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by NMR or mass spectrometry and in mechanistic studies.[2][3] The substitution of protons with deuterium significantly alters the nuclear magnetic properties of the molecule, leading to distinct differences in its NMR spectrum compared to the non-deuterated form.

Predicted NMR Spectral Data

The chemical shifts in ¹H NMR and ²H (Deuterium) NMR are nearly equivalent.[4] Therefore, the chemical shifts for the different deuterium environments in this compound can be predicted from the known ¹H chemical shifts of 1-iodopropane. The proton NMR spectrum of 1-iodopropane shows three distinct signals corresponding to the three different chemical environments of the protons.[5] The integrated signal ratio is 3:2:2, which aligns with the structural formula.

Table 1: Predicted ²H NMR Spectral Data for this compound

| Position | Deuterium Group | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| C1 | -CD₂I | 3.18 | Triplet |

| C2 | -CD₂- | 1.84 | Sextet |

| C3 | -CD₃ | 1.02 | Triplet |

Note: The chemical shifts are referenced against Tetramethylsilane (TMS) at 0.0 ppm. The multiplicity is predicted based on the coupling with adjacent deuterium atoms (n+1 rule, where n is the number of adjacent equivalent deuterium atoms).

Table 2: ¹³C NMR Spectral Data for 1-Iodopropane

The ¹³C NMR spectrum of 1-iodopropane provides information about the carbon backbone of the molecule. The presence of three distinct peaks confirms the three different carbon environments.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (-CH₂I) | 9.2 |

| C2 (-CH₂-) | 26.9 |

| C3 (-CH₃) | 15.3 |

Source: Data compiled from various NMR data sources.

Experimental Protocols for NMR Spectroscopy of Deuterated Compounds

Acquiring high-quality NMR spectra of deuterated compounds requires specific experimental considerations. The following protocols provide a general framework for sample preparation and data acquisition.

3.1. Sample Preparation

A crucial step in preparing a sample for ²H NMR is the choice of solvent. To avoid overwhelming solvent signals, a non-deuterated solvent should be used.

Protocol:

-

Weighing the Sample: Accurately weigh a precise amount of this compound.

-

Solvent Selection: Choose a suitable non-deuterated solvent (e.g., chloroform, acetone) that will fully dissolve the sample.

-

Dissolution: Add a precise volume of the non-deuterated solvent to the vial containing the this compound. Ensure complete dissolution by gentle vortexing if necessary.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

3.2. ²H NMR Data Acquisition

Deuterium NMR experiments can be performed on most modern NMR spectrometers. The lock channel of the spectrometer is often utilized for ²H NMR acquisition.

Protocol:

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Shimming: Since a deuterated solvent is not used for locking, shimming can be performed on the proton signal of the non-deuterated solvent. Alternatively, a separate deuterated sample can be used for shimming, and those shim values can then be applied to the sample of interest.

-

Locking: Turn the lock "OFF" as no deuterated solvent is present for the lock system.

-

Acquisition Parameters:

-

Set the spectrometer to the deuterium frequency.

-

Use a calibrated 90° pulse.

-

Set an appropriate relaxation delay (D1) to ensure full relaxation of the deuterium nuclei. T1 values for deuterium are typically in the range of 1-2 seconds.

-

Acquire a sufficient number of scans (NS) to achieve a good signal-to-noise ratio. Due to the lower magnetogyric ratio of deuterium, more scans may be needed compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum. The natural abundance ²H signal of the non-deuterated solvent can be used as a reference.

-

Visualizations

4.1. Logical Relationship of Predicted ²H NMR Signals

The following diagram illustrates the expected splitting pattern for the deuterium signals in this compound based on the n+1 rule.

4.2. Experimental Workflow for ²H NMR Spectroscopy

This diagram outlines the key steps involved in acquiring a ²H NMR spectrum of a deuterated compound.

Safety Information

1-Iodopropane is a flammable liquid and may cause irritation to the eyes, respiratory system, and skin. Appropriate personal protective equipment, such as gloves, goggles, and a lab coat, should be worn when handling this compound, and all work should be conducted in a well-ventilated fume hood.

Conclusion

References

- 1. This compound | C3H7I | CID 12208640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-iodopropane-1-13C [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Stability and storage conditions for 1-Iodopropane-d7

An In-depth Technical Guide to the Stability and Storage of 1-Iodopropane-d7

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the stability and integrity of these reagents is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the known stability and optimal storage conditions for this compound (CAS No: 59012-23-6).[1] While specific quantitative stability data for the deuterated form is limited, this document synthesizes available information and provides guidance based on the properties of its non-deuterated analog, 1-iodopropane (B42940), and general principles of handling deuterated compounds.

Core Stability Profile

This compound, a deuterated analog of 1-iodopropane, is a valuable reagent in various chemical and pharmaceutical research applications.[2] Its stability is influenced by several external factors, primarily light, temperature, and the presence of oxidizing agents. The carbon-deuterium bonds are generally considered stable under most conditions, and the primary degradation pathways are expected to be similar to those of 1-iodopropane.

Light Sensitivity: 1-Iodopropane is known to be light-sensitive and can discolor over time, typically turning yellowish upon exposure to light.[3][4] This discoloration is indicative of decomposition, likely involving the formation of iodine. It is therefore crucial to store this compound in light-resistant containers.

Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can promote decomposition. Shipping is often conducted at ambient temperatures, suggesting short-term stability under these conditions.[2] However, for long-term storage, refrigerated or freezer conditions are recommended to minimize degradation.[2]

Chemical Incompatibility: 1-Iodopropane is incompatible with strong oxidizing agents and strong bases.[3][4] Reactions with these substances can lead to rapid decomposition. Care should be taken to avoid contact with such materials during storage and handling.

Stabilization: Commercial preparations of 1-iodopropane are often stabilized with copper.[5][6][7] Copper acts as a scavenger for any iodine that may form, thereby inhibiting further decomposition. When purchasing or using this compound, it is advisable to check if a stabilizer is present, as this will significantly impact its shelf life.

Recommended Storage Conditions and Stability Data

The following table summarizes the recommended storage conditions for this compound based on information from various suppliers. It is important to note that these are general guidelines, and for critical applications, it is always best to consult the certificate of analysis provided by the supplier.

| Parameter | Recommended Condition | Expected Stability | Source(s) |

| Temperature | -20°C (Pure form) | 3 years | [2] |

| 4°C (Pure form) | 2 years | [2] | |

| 2-8°C | Not specified | ||

| -80°C (In solvent) | 6 months | [2] | |

| -20°C (In solvent) | 1 month | [2] | |

| Light Exposure | Store in the dark; use amber or opaque containers. | Not specified | [3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Not specified | [4] |

| Container | Tightly sealed, light-resistant containers. | Not specified | [3][5][6] |

Factors Influencing Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the key relationships between storage conditions and the compound's integrity.

Caption: Logical relationship between storage conditions and the stability of this compound.

Experimental Protocol: Assessment of this compound Purity and Stability

To ensure the quality of this compound, particularly after prolonged storage or before use in a sensitive experiment, its purity and integrity should be verified. A general protocol for this assessment is provided below.

Objective: To determine the purity of a this compound sample and check for the presence of degradation products.

Materials:

-

This compound sample

-

Deuterated solvent for NMR analysis (e.g., Chloroform-d, CDCl₃)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds

-

NMR spectrometer

Experimental Workflow Diagram:

Caption: Experimental workflow for assessing the purity and stability of this compound.

Procedure:

-

Sample Preparation for NMR:

-

In a clean, dry NMR tube, dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the protons in 1-iodopropane will confirm a high degree of deuteration.

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton and check for any unexpected signals that might indicate impurities.

-

-

Sample Preparation for GC-MS:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be appropriate for your GC-MS instrument.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS.

-

Run a temperature program that allows for the separation of this compound from potential lower-boiling impurities and higher-boiling degradation products.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

-

Examine the mass spectrum of the main peak to confirm the molecular weight (177.04 g/mol for C₃D₇I) and fragmentation pattern.[2]

-

Analyze any minor peaks to identify potential impurities or degradation products.

-

Interpretation of Results:

-

NMR: The degree of deuteration can be estimated from the ¹H NMR spectrum by comparing the residual proton signals to a known internal standard. The ¹³C NMR will provide information about the structural integrity.

-

GC-MS: The purity is determined from the relative peak area in the chromatogram. The mass spectra of any impurity peaks can help in their identification. A yellowish discoloration of the sample would likely correspond to the presence of iodine, which may not be directly observable by GC-MS but indicates degradation.

By adhering to the recommended storage and handling guidelines and periodically verifying the purity of the material, researchers can ensure the reliability of their experiments involving this compound.

References

- 1. This compound | C3H7I | CID 12208640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Iodopropane | 107-08-4 [chemicalbook.com]

- 5. 1-Iodopropane 107-08-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. 1-Iodopropane 107-08-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 1-Iodopropane, 98+%, stab. with copper 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Using 1-Iodopropane-d7 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly for the analysis of volatile organic compounds (VOCs), achieving high accuracy and precision is paramount.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust analytical assays, serving to correct for variability during sample preparation and analysis.[2] Deuterated standards, in which hydrogen atoms are replaced by deuterium (B1214612), are considered the "gold standard" for internal standards in quantitative analysis.[2] These standards are chemically almost identical to the analyte of interest, ensuring they exhibit similar behavior during extraction, chromatography, and ionization, thus effectively compensating for variations.[2][3]

This document provides detailed application notes and protocols for the use of 1-Iodopropane-d7 as an internal standard for the quantification of analogous volatile organic compounds, such as 1-iodopropane (B42940), in various matrices by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, with its seven deuterium atoms, provides a distinct mass shift (M+7) from the unlabeled analyte, making it an ideal internal standard for mass spectrometry-based quantification.

Principle of Isotope Dilution Mass Spectrometry

The use of deuterated standards in mass spectrometry is based on the principle of isotope dilution. A known amount of the deuterated internal standard, in this case, this compound, is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process. Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar losses during sample processing and similar ionization response in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains consistent even with variations in sample recovery or instrument response.

Advantages of Using this compound as an Internal Standard

-

Improved Accuracy and Precision: Compensates for variations in sample preparation, injection volume, and matrix effects.

-

Similar Chromatographic Behavior: Co-elutes with the unlabeled analyte, providing effective normalization.

-